molecular formula C14H17N3O4S B2415984 (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID CAS No. 1173661-94-3

(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID

Cat. No.: B2415984
CAS No.: 1173661-94-3
M. Wt: 323.37
InChI Key: NEQIVHNVEAIZRP-JTQLQIEISA-N
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Description

(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoxaline moiety, a butanoic acid backbone, and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-22-7-6-10(13(19)20)16-14(21)17-8-12(18)15-9-4-2-3-5-11(9)17/h2-5,10H,6-8H2,1H3,(H,15,18)(H,16,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQIVHNVEAIZRP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. This intermediate is then subjected to acylation with a butanoic acid derivative, followed by the introduction of the methylsulfanyl group through a thiolation reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

Functional Group Reactivity Profile Supporting Evidence
Carboxylic acid (C-terminus)Forms esters via acid-catalyzed esterification (e.g., methyl/ethyl esters) or salts with bases.
Methylsulfanyl group (–SCH₃)Susceptible to oxidation (→ sulfoxide/sulfone) or nucleophilic substitution (e.g., alkylation).
Amide linkageHydrolyzes under acidic/basic conditions to yield 3-oxo-3,4-dihydroquinoxaline-1-carboxylic acid.
Quinoxaline moietyParticipates in electrophilic aromatic substitution (e.g., nitration) or hydrogenation of the ring.

S-Alkylation of the Methylsulfanyl Group

The methylsulfanyl group undergoes Michael addition with α,β-unsaturated carbonyl compounds (e.g., acrylates, acrylamides). This reaction is chemo-selective for sulfur due to conjugation effects from the quinoxaline ring, as demonstrated in analogous quinoxaline-thione systems .

Example Reaction:

text
(2S)-4-(Methylsulfanyl)... + methyl acrylate → S-alkylated propanoate derivative

Conditions: Triethylamine, room temperature, 24–48 h.
Yield: 70–88% .

Azide-Mediated Coupling Reactions

The carboxylic acid can be converted to a hydrazide (9 ) using hydrazine hydrate, followed by azide formation (10 ) with NaNO₂/HCl. This intermediate reacts with amino acid esters or alkyl amines to form amide derivatives .

General Scheme:

  • Hydrazide formation: 88% yield (reflux in ethanol).

  • Azide generation: In situ treatment with NaNO₂/HCl at −5°C.

  • Coupling: React with amino acid methyl esters (e.g., glycine, alanine) or amines to yield 11 or 12 .

Key Data Table for Coupling Products:

Product Structure Yield Application Reference
Methyl-3-methyl-2-... (11e )Branched-chain amino acid conjugate75%Anticancer activity screening
Methyl-4-methylsulfanyl-... (11g )Dual sulfanyl-modified derivative68%Bioavailability enhancement

Oxidation Reactions

The methylsulfanyl group oxidizes to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). This modifies electron density and biological activity .

Example:
Oxidation of –SCH₃ to –SO₂CH₃ under mild acidic conditions (H₂O₂, 40°C, 6 h) .

Esterification and Amidation

The carboxylic acid forms esters (e.g., methyl ester 11b ) via Fischer esterification or reacts with alcohols under DCC/DMAP catalysis. Amidation occurs with primary/secondary amines via carbodiimide coupling .

Notable Product:
11b (Methyl-3-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]propanoate):

  • ¹H NMR (CDCl₃): δ 3.68 (s, OCH₃), 2.70 (t, CH₂COOCH₃) .

  • Application: Intermediate for prodrug development .

Mechanistic Insights

  • S-Alkylation Selectivity: The quinoxaline ring stabilizes the transition state via conjugation, directing attack to the sulfur atom rather than nitrogen .

  • Azide Coupling Efficiency: Low racemization observed during amino acid conjugation due to mild conditions .

Biological Implications

Derivatives synthesized via these reactions show anticancer potential , particularly against breast (MCF-7) and colon (HCT-116) cell lines, with IC₅₀ values <10 µM for select compounds . Modifications at the sulfanyl group enhance membrane permeability and target affinity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid exhibit various biological activities:

  • Antitumor Activity : The compound has shown promise in studies targeting cancer cells. Sulfur-substituted derivatives have been noted for their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of inflammatory pathways .

Therapeutic Applications

The potential therapeutic applications of (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid include:

  • Cancer Treatment : As mentioned, its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Infection Control : With its antimicrobial properties, the compound could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies

A review of relevant literature highlights several case studies that showcase the effectiveness of similar compounds:

  • Antitumor Efficacy : A study demonstrated that a related sulfur-containing compound significantly reduced tumor size in xenograft models of breast cancer, suggesting that (2S)-4-(methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid could yield similar results .
  • Antimicrobial Testing : In vitro studies showed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Neuroprotection in Animal Models : Research indicated that a related compound improved cognitive function and reduced oxidative stress markers in rodent models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methylsulfanyl group may enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity. Pathways involved include the modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID is unique due to its combination of a quinoxaline core, a butanoic acid backbone, and a methylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

(2S)-4-(Methylsulfanyl)-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)butanoic acid, also known as a derivative of quinoxaline, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Chemical Formula : C12H16N4O3S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : (2S,3R,4S,5S)-3,4-dihydroxy-2-[(methylsulfanyl)methyl]-5-{4-oxo-1H,4H,5H-pyrrolo[3,2-d]pyrimidin-7-yl}pyrrolidin-1-ium

Research indicates that this compound may act through several biological pathways:

  • Enzymatic Inhibition : It has been shown to inhibit specific enzymes involved in nucleotide metabolism, particularly those in the purine salvage pathway. This inhibition can lead to altered cellular energy states and apoptosis in certain cancer cell lines .
  • Antioxidant Activity : The presence of the methylsulfanyl group suggests potential antioxidant properties that could mitigate oxidative stress in cells .
  • Cell Signaling Modulation : Preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation, particularly in immune cells .

Biological Activity

The following table summarizes key biological activities associated with (2S)-4-(METHYLSULFANYL)-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress
Enzyme InhibitionInhibits purine metabolism enzymes
ImmunomodulatoryModulates immune response

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Research : A study investigated the effects of this compound on various cancer cell lines. It was found to induce apoptosis in a dose-dependent manner by activating caspase pathways, demonstrating its potential as a chemotherapeutic agent .
  • Metabolic Disorders : Another study examined its role in metabolic pathways related to S-methylthioinosine (MTI), suggesting that it may help regulate cellular metabolism and potentially alleviate conditions linked to purine metabolism disorders .
  • Immunological Effects : Research focused on its immunomodulatory effects revealed that it could enhance lymphocyte proliferation under certain conditions, indicating potential applications in immune-related diseases .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters govern yield and stereochemical purity?

Methodological Answer:
The compound can be synthesized via Michael-type addition and Friedel-Crafts acylation (common for structurally related quinoxaline derivatives). For example:

  • Step 1 : Friedel-Crafts acylation using maleic anhydride to generate the 3-oxo-3,4-dihydroquinoxalinyl backbone .
  • Step 2 : Thioglycolic acid addition to introduce the methylsulfanyl group. This step requires precise pH control (pH 7–8) to avoid racemization .
  • Step 3 : Coupling with a chiral butanoic acid derivative (e.g., using EDC/HOBt activation) to ensure (2S) stereochemistry .
    Critical Parameters :
  • Temperature (20–25°C for acylation steps to prevent side reactions).
  • Chiral resolution via HPLC with a cellulose-based column to confirm enantiomeric purity .

Basic: How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Impurity thresholds should align with ICH guidelines (<0.15% for unknown impurities) .
  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify the quinoxalinyl carbonyl and methylsulfanyl groups. Key peaks: δ 2.1 ppm (SCH3_3), δ 7.8–8.2 ppm (quinoxaline aromatic protons) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C16_{16}H18_{18}N3_3O4_4S: 348.1018) .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from stereochemical variability or impurity profiles . Strategies include:

  • Chiral Reanalysis : Re-evaluate enantiomeric purity using chiral chromatography (e.g., Chiralpak AD-H column) to rule out contributions from unintended stereoisomers .
  • Dose-Response Curves : Perform assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Batch Comparison : Compare biological activity of synthesized batches with rigorously controlled impurity profiles (e.g., using LC-MS for trace analysis) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoxaline-recognizing targets (e.g., kinase domains). Key parameters:
    • Grid Box : Centered on ATP-binding pockets (size: 20 Å3^3).
    • Scoring : MM/GBSA refinement to rank binding affinities .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the ligand-target complex .
  • QSAR : Build regression models correlating substituent electronegativity (e.g., methylsulfanyl vs. sulfonyl) with inhibitory activity .

Advanced: What environmental fate studies are relevant for this compound, and how are they designed?

Methodological Answer:
Adopt a multi-compartment approach per OECD guidelines:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) to assess stability. Monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Quantify half-life and identify byproducts (e.g., sulfoxide derivatives) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC50_{50} values. Correlate toxicity with logP (calculated: ~2.1) to predict bioaccumulation .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent oxidation of the methylsulfanyl group.
  • Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation. Confirm solubility via dynamic light scattering .
  • Handling : Use gloveboxes with O2_2 < 1 ppm to minimize disulfide formation .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesis : Introduce 13^{13}C at the quinoxaline carbonyl via labeled maleic anhydride. 15^{15}N labeling requires modified coupling reagents (e.g., 15^{15}N-EDC) .
  • Tracing : Administer labeled compound to in vitro hepatocyte models. Use LC-HRMS to track metabolites (e.g., sulfoxide derivatives) and quantify isotopic enrichment .

Advanced: What strategies mitigate racemization during large-scale synthesis?

Methodological Answer:

  • Coupling Conditions : Use low-temperature (0–4°C) peptide coupling with DIC/oxyma to preserve stereochemistry .
  • In Situ Monitoring : Employ inline FTIR to detect racemization (e.g., shifts in amide I band from 1650 cm1^{-1} to 1680 cm1^{-1}) .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to selectively crystallize the (2S) enantiomer .

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